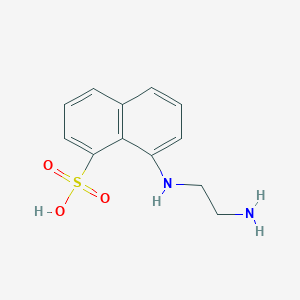![molecular formula C13H10N6 B043433 2-叠氮-1-甲基-6-苯基咪唑并[4,5-b]吡啶 CAS No. 135577-57-0](/img/structure/B43433.png)
2-叠氮-1-甲基-6-苯基咪唑并[4,5-b]吡啶
描述
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is an organic compound with the molecular formula C13H10N6 It belongs to the class of heterocyclic aromatic amines, which are known for their complex structures and diverse chemical properties
科学研究应用
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential genotoxic and mutagenic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are the Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The interaction of PhIP with its targets can lead to changes in gene expression and cellular signaling pathways .
Biochemical Pathways
PhIP induces gene expression changes in JAK/STAT and MAPK pathways . These pathways are related to inflammation, diabetes, and cancer. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
It’s known that phip can potentially be retained in human adipose tissues .
Result of Action
PhIP mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to induce DNA damage, gene mutation, and chromosomal anomalies in rodent cells in vitro . In addition, it can induce DNA damage and mutation in bacteria .
Action Environment
The formation and fate of PhIP are influenced by environmental factors such as temperature and duration of cooking, as well as the method of cooking and the type of meat being cooked . Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate .
生化分析
Biochemical Properties
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This compound can interact with various enzymes and proteins, including cytochromes P450 (P450s), which are involved in its metabolic activation .
Cellular Effects
The cellular effects of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine are significant. It has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It influences cell function by modulating genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Molecular Mechanism
At the molecular level, 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is metabolically activated by cytochromes P450 (P450s), which can lead to changes in cellular processes .
Metabolic Pathways
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is involved in metabolic pathways that include enzymes such as cytochromes P450 (P450s)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The azido group is introduced through a subsequent reaction involving sodium azide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of different substituted imidazo[4,5-b]pyridine compounds .
相似化合物的比较
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A well-known heterocyclic aromatic amine with carcinogenic properties.
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Another heterocyclic amine classified as a possible human carcinogen.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx): Similar in structure and function to PhIP.
Uniqueness
. Its ability to form reactive intermediates and its potential biological effects make it a compound of significant interest in scientific research.
属性
IUPAC Name |
2-azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHQEHUMZTLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159470 | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135577-57-0 | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135577570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azido-PhIP exert its mutagenic effects, and what are the implications of its mechanism compared to similar compounds?
A1: Azido-PhIP requires photoactivation by near-UV irradiation to become mutagenic []. Upon photolysis, it generates a very short-lived, highly reactive species believed to be an arylnitrenium ion. This ion directly interacts with DNA, leading to mutations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)



![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)






![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
